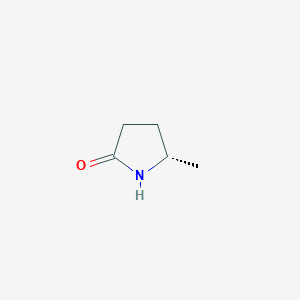![molecular formula C14H22N2O2 B1609625 N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine CAS No. 852180-77-9](/img/structure/B1609625.png)
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine
Overview
Description
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine: is a synthetic organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of a morpholine ring, an ether linkage, and a benzylamine moiety. It is commonly used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine typically involves the following steps:
Formation of the Ether Linkage: The initial step involves the reaction of 4-hydroxybenzylamine with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. This reaction forms the ether linkage between the benzylamine and the morpholine ring.
N-Methylation: The next step involves the methylation of the nitrogen atom in the benzylamine moiety. This can be achieved using methyl iodide or dimethyl sulfate as the methylating agents under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylamine moiety. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic or acidic conditions depending on the nature of the substituent.
Scientific Research Applications
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: It is employed as a biodegradable surfactant in the remediation of contaminated soil and water.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Comparison with Similar Compounds
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine: Similar in structure but with a phenyl group instead of a benzyl group.
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)ethyl]amine: Similar in structure but with an ethyl group instead of a benzyl group.
Uniqueness: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is unique due to the presence of both a morpholine ring and a benzylamine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
N-methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-12-13-2-4-14(5-3-13)18-11-8-16-6-9-17-10-7-16/h2-5,15H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDWJPMGCABITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427641 | |
| Record name | N-METHYL-N-[4-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-77-9 | |
| Record name | N-METHYL-N-[4-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)
![Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)](/img/structure/B1609548.png)




![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)

![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)


